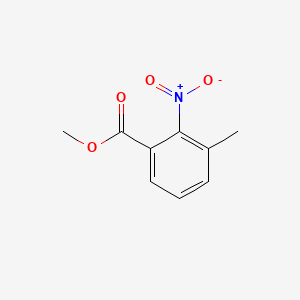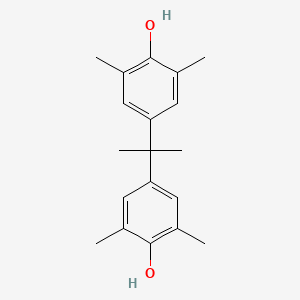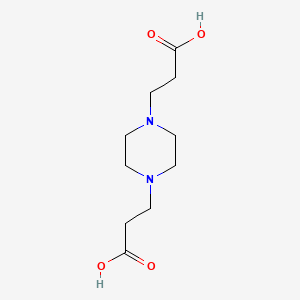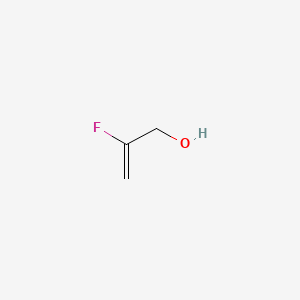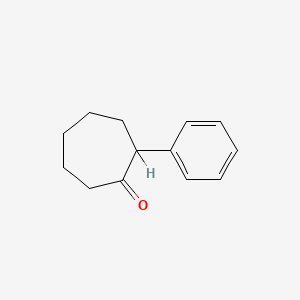
2-Phenylcycloheptanone
説明
2-Phenylcycloheptanone is a chemical compound that is part of a broader class of organic compounds known as ketones. Ketones are characterized by a carbonyl group (C=O) bonded to two hydrocarbon groups. In the case of 2-Phenylcycloheptanone, the ketone is situated on a seven-membered cycloheptane ring with a phenyl group attached at the second position.
Synthesis Analysis
The synthesis of related compounds, such as 1-arylcyclohexylamines, which share structural similarities with 2-Phenylcycloheptanone, involves several procedures. For instance, 1-(1-Phenylcyclohexyl)piperidine was synthesized from 1-piperidinocyclohexanecarbonitrile by replacing the cyano group with a phenyl group using phenylmagnesium bromide . Additionally, the synthesis of 5-substituted 2-methylcycloheptanones, which are structurally related to 2-Phenylcycloheptanone, was achieved by treating 4-substituted cyclohexanone with diazoethane . These methods indicate the versatility in synthesizing cycloheptanone derivatives.
Molecular Structure Analysis
The molecular structure of cyclohexanone derivatives has been confirmed using various spectroscopic techniques such as NMR, FT-IR, MS, and X-ray crystallography . Computational studies, including TD-DFT, have also been employed to investigate the molecular structure and have shown good agreement with experimental data .
Chemical Reactions Analysis
2-Phenylcycloheptanone derivatives undergo a variety of chemical reactions. For example, the bromination of 2-phenylcyclohexanone typically yields cis-2-bromo-6-phenylcyclohexanone, although the initial product is the trans isomer . These isomers can interconvert in acidic conditions. Dehydrobromination of these bromoketones produces a mixture of enones . Furthermore, 2-phenylthio-3-bromopropene has been used as an annulating agent for cycloheptanone, demonstrating its utility in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Phenylcycloheptanone and its derivatives can be characterized by spectroscopic methods such as IR, PMR, and MS . These techniques provide valuable information about the functional groups, molecular weight, and structural features of the compounds. The solubility of these compounds in various solvents can also affect the outcome of reactions, as seen in the bromination of 2-phenylcyclohexanone, where the cis isomer is favored due to its lower solubility .
科学的研究の応用
Analytical Characterization and Biological Matrix Analysis
2-Phenylcycloheptanone has been utilized in the analytical characterization of psychoactive substances. For instance, it has been identified in studies involving the characterization of psychoactive arylcyclohexylamines using various analytical techniques such as gas chromatography, nuclear magnetic resonance spectroscopy, and diode array detection. These techniques aid in the identification of substances in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Synthetic Applications in Chemistry
2-Phenylcycloheptanone serves as a significant compound in synthetic chemistry. It has been involved in the synthesis of various heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals. For instance, studies have illustrated its use in synthesizing novel compounds with potential antimicrobial properties (Darwish et al., 2014). Additionally, its derivatives have been synthesized for evaluation as central nervous system depressants (Maddox et al., 1965).
Applications in Photorearrangement and Conformational Studies
2-Phenylcycloheptanone has been subject to photorearrangement studies. For instance, research has explored its behavior under ultraviolet irradiation, leading to the formation of different compounds through photochemical reactions (Cookson & Rogers, 1974). Its structural conformation and vibrational spectroscopic studies have also been a subject of interest, providing insights into its molecular geometry and chemical behavior (James et al., 2006).
Studies on Catalysis and Oxidation Processes
The compound has been used in studies exploring catalysis and oxidation processes. For example, research has beenconducted on the oxidation of related cyclohexanone compounds in the presence of various catalysts, which could shed light on potential applications of 2-Phenylcycloheptanone in similar reactions (Atlamsani et al., 1993).
Application in Electron Transfer Studies
2-Phenylcycloheptanone has been involved in studies focusing on photoinduced electron transfer processes. Such research is crucial in understanding the photochemistry of organic compounds and can have implications in fields like solar energy conversion and photoreactive materials (Kojima et al., 1999).
Investigation of Pharmaceutical Properties
Compounds related to 2-Phenylcycloheptanone have been investigated for their pharmaceutical properties, such as antidepressant activity. This research contributes to the understanding of the pharmacological profile of cycloalkylamines and their potential therapeutic applications (Yardley et al., 1990).
特性
IUPAC Name |
2-phenylcycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHNKILPLXXDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871237 | |
| Record name | 2-Phenylcycloheptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcycloheptanone | |
CAS RN |
14996-78-2 | |
| Record name | 2-Phenylcycloheptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14996-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylcycloheptan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014996782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14996-78-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylcycloheptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylcycloheptan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



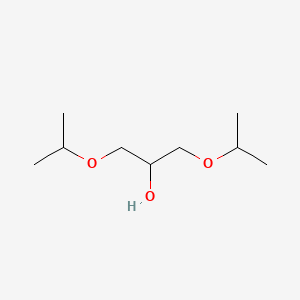


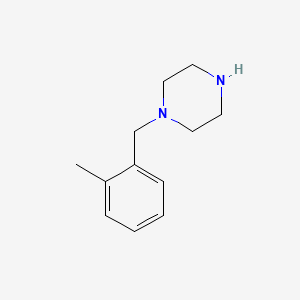
![6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1329513.png)
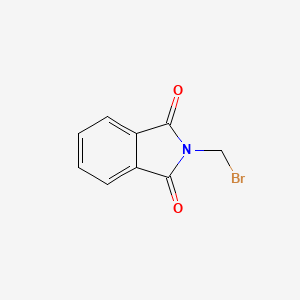
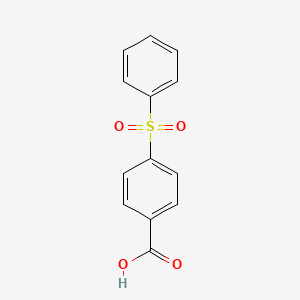
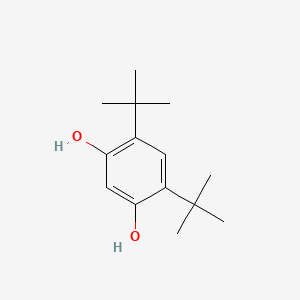
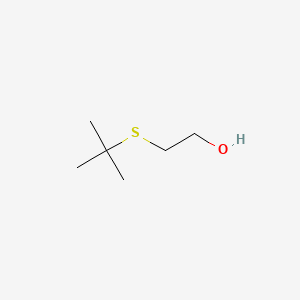
acetate](/img/structure/B1329519.png)
